molecular formula C19H21ClN6 B6475652 5-chloro-N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine CAS No. 2640975-14-8

5-chloro-N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine

Cat. No.: B6475652
CAS No.: 2640975-14-8
M. Wt: 368.9 g/mol
InChI Key: SQNGXQMPXYACSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic amines. This compound features a quinoxaline moiety, a piperidine ring, and a pyrimidine group, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many quinoxaline derivatives exhibit their biological activity by interacting with various enzymes or receptors in the body .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. Some quinoxaline derivatives can cause allergic reactions in some people . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Given the diverse activities of quinoxaline derivatives, it could be interesting to explore its potential uses in pharmaceuticals or other industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a diketone, such as 3-methyl-2,3-butanedione, under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is often constructed via a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Coupling Reactions: The quinoxaline and piperidine intermediates are then coupled using a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.

    Pyrimidine Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the quinoxaline and piperidine rings. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the quinoxaline ring, converting it to a dihydroquinoxaline derivative. Sodium borohydride is a typical reducing agent used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorine atom on the pyrimidine ring. Reagents such as sodium azide or thiols can be used to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Azido-pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. The presence of multiple heterocyclic rings suggests it may interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research focuses on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Studies often involve in vitro and in vivo assays to determine its efficacy and mechanism of action.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its complex structure may impart unique physical and chemical characteristics to these materials.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-methyl-N-[1-(quinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine: Lacks the methyl group on the quinoxaline ring.

    5-chloro-N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyrimidin-4-amine: Has a different substitution pattern on the pyrimidine ring.

    5-chloro-N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-ol: Contains a hydroxyl group instead of an amine on the pyrimidine ring.

Uniqueness

The unique combination of the quinoxaline, piperidine, and pyrimidine rings in 5-chloro-N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine provides a distinct set of chemical and biological properties

Properties

IUPAC Name

5-chloro-N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6/c1-13-18(24-17-6-4-3-5-16(17)23-13)26-9-7-15(8-10-26)25(2)19-21-11-14(20)12-22-19/h3-6,11-12,15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNGXQMPXYACSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCC(CC3)N(C)C4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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